molecular formula C20H25N5O10 B058413 Nikkomycin pseudo-Z CAS No. 120796-21-6

Nikkomycin pseudo-Z

Cat. No.: B058413
CAS No.: 120796-21-6
M. Wt: 495.4 g/mol
InChI Key: NVRDDWVSOKPQFQ-UHFFFAOYSA-N
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Description

Nikkomycin pseudo-Z is a nucleoside-peptide antibiotic that belongs to the nikkomycin family. It is structurally similar to nikkomycin Z and is known for its potent antifungal properties. This compound inhibits chitin synthase, an enzyme crucial for the synthesis of chitin, which is a vital component of the fungal cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nikkomycin pseudo-Z involves multiple steps, starting from the nucleoside and peptide precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Streptomyces. These strains are optimized to produce high yields of the compound through controlled fermentation conditions, including specific nutrient media, temperature, and pH .

Chemical Reactions Analysis

Types of Reactions

Nikkomycin pseudo-Z undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various nikkomycin analogs, each with distinct biological activities. These analogs are studied for their potential use as antifungal agents .

Scientific Research Applications

Nikkomycin pseudo-Z has a wide range of applications in scientific research:

Mechanism of Action

Nikkomycin pseudo-Z exerts its effects by inhibiting chitin synthase, the enzyme responsible for chitin synthesis in fungi. By binding to the active site of chitin synthase, it prevents the polymerization of N-acetylglucosamine, thereby disrupting the formation of the fungal cell wall. This leads to cell lysis and ultimately the death of the fungal cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nikkomycin pseudo-Z is unique due to its specific inhibition of chitin synthase, making it highly effective against fungi that rely heavily on chitin for their cell wall integrity. Its structural similarity to the natural substrate of chitin synthase allows it to act as a competitive inhibitor, providing a targeted approach to antifungal therapy .

Biological Activity

Nikkomycin pseudo-Z is a derivative of the naturally occurring compound nikkomycin Z, which is recognized for its antifungal properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various fungal pathogens, and relevant research findings.

This compound acts primarily as an inhibitor of chitin synthase , an enzyme crucial for the synthesis of chitin, a vital component of fungal cell walls. By inhibiting this enzyme, this compound disrupts the structural integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is similar to that of other chitin synthase inhibitors, such as polyoxin D and nikkomycin Z itself.

Chitin Synthase Inhibition

  • Competitive Inhibition : this compound mimics the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), competitively binding to the active site of chitin synthase.
  • Dual Active Site Blocking : It is hypothesized that nikkomycins may act as bisubstrate inhibitors, blocking two adjacent active sites on the enzyme, thereby preventing the addition of GlcNAc residues to the growing chitin chain .

Efficacy Against Fungal Pathogens

Research has demonstrated that this compound exhibits potent antifungal activity against a variety of fungal pathogens. Below is a summary table detailing its efficacy against specific fungi:

Pathogen MIC (µg/mL) Effectiveness Reference
Coccidioides immitis0.5Highly effective in vivo
Candida auris2 (MIC50)Mixed activity; some resistant strains
Histoplasma capsulatum5Significant reduction in burden
Blastomyces dermatitidis1Effective in animal models
Aspergillus fumigatus0.25Synergistic effects with other antifungals

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the activity of this compound against various isolates of Candida auris. The results indicated a broad range of minimum inhibitory concentrations (MICs), highlighting its potential but also its limitations against resistant strains .
  • Animal Models : In vivo studies using murine models have shown that this compound significantly reduces fungal burden in infections caused by Coccidioides immitis. Doses as low as 10 mg/kg/day demonstrated substantial efficacy, with complete sterilization observed at higher doses .
  • Combination Therapy : The combination of this compound with other antifungal agents, such as fluconazole, has been shown to enhance antifungal activity. This synergistic effect was particularly noted in cases involving Aspergillus fumigatus, suggesting that combination therapy could be a promising strategy for treating resistant fungal infections .

Properties

IUPAC Name

2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O10/c1-6(12(27)9-3-2-7(26)4-22-9)10(21)18(31)24-11(19(32)33)16-14(29)13(28)15(35-16)8-5-23-20(34)25-17(8)30/h2-6,10-16,26-29H,21H2,1H3,(H,24,31)(H,32,33)(H2,23,25,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDDWVSOKPQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120796-21-6
Record name Nikkomycin pseudo-Z
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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